molecular formula C12H23FN2O B13332250 3-(2-Fluoroethyl)-[1,4'-bipiperidin]-4-ol

3-(2-Fluoroethyl)-[1,4'-bipiperidin]-4-ol

Cat. No.: B13332250
M. Wt: 230.32 g/mol
InChI Key: SBEGEVHQWRQTOD-UHFFFAOYSA-N
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Description

3-(2-Fluoroethyl)-[1,4'-bipiperidin]-4-ol is a piperidine-based compound characterized by a bipiperidin scaffold substituted with a 2-fluoroethyl group at the 3-position and a hydroxyl group at the 4-position. This structure combines the conformational flexibility of bipiperidine with the electronegative and lipophilic properties of fluorine, making it a candidate for drug discovery targeting neurological or oncological pathways.

Properties

Molecular Formula

C12H23FN2O

Molecular Weight

230.32 g/mol

IUPAC Name

3-(2-fluoroethyl)-1-piperidin-4-ylpiperidin-4-ol

InChI

InChI=1S/C12H23FN2O/c13-5-1-10-9-15(8-4-12(10)16)11-2-6-14-7-3-11/h10-12,14,16H,1-9H2

InChI Key

SBEGEVHQWRQTOD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CCC(C(C2)CCF)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethyl)-[1,4’-bipiperidin]-4-ol typically involves the introduction of the fluoroethyl group into the bipiperidine structure. One common method is the nucleophilic substitution reaction, where a suitable fluoroethylating agent, such as 2-fluoroethyl bromide, reacts with a bipiperidine precursor under basic conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of 3-(2-Fluoroethyl)-[1,4’-bipiperidin]-4-ol may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality. Additionally, the use of automated systems can reduce the risk of human error and improve safety during large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethyl)-[1,4’-bipiperidin]-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the fluoroethyl group or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluoroethyl group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of de-fluorinated or de-hydroxylated derivatives.

    Substitution: Formation of various substituted bipiperidine derivatives.

Scientific Research Applications

3-(2-Fluoroethyl)-[1,4’-bipiperidin]-4-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethyl)-[1,4’-bipiperidin]-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The fluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Complexity : The target compound’s synthesis () is simpler compared to A2, which requires palladium-catalyzed cross-coupling .

Receptor Binding and Anticancer Potential

Compound Name Biological Activity (Ki, nM) Selectivity (Fold) Mechanism Reference
BOS-102 ([1,4'-bipiperidin] derivative) Anticancer (A549 IC₅₀: <20 μM) Induces apoptosis via PI3K/Akt inhibition Cell cycle arrest, ROS generation
VAChT Inhibitors (9g, 10g) VAChT Ki: 10–11 nM >300-fold selectivity over σ1/σ2 receptors Cholinergic neurotransmission modulation
(±)-14f (Chiral [1,4'-bipiperidin]) σ1 affinity (Ki < 100 nM) Enantiomer-dependent activity Neurological receptor modulation

Key Comparisons :

  • Target Selectivity : The 2-fluoroethyl group may reduce σ-receptor binding (common in bipiperidines) due to steric effects, similar to VAChT inhibitors in , where tertiary amides reduced σ-affinity .

Physicochemical and Commercial Considerations

Physicochemical Properties

  • Lipophilicity : The 2-fluoroethyl group likely increases logP compared to hydroxylated analogues (e.g., 4-methyl-[1,4'-bipiperidin]-4-ol) but less than aryl-fluorinated compounds like A2.
  • Solubility : Hydroxyl and fluorine groups may balance aqueous solubility, though salt formation (e.g., hydrochloride in ) could further optimize this .

Commercial Availability

    Biological Activity

    3-(2-Fluoroethyl)-[1,4'-bipiperidin]-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

    Structural Characteristics

    The compound features a bipiperidine core with a fluorinated ethyl side chain, which contributes to its unique chemical properties. This structural complexity allows for diverse interactions with biological receptors and enzymes.

    Research indicates that this compound interacts primarily with muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M4 subtypes. These receptors are implicated in various neurological processes and are potential targets for treating cognitive disorders.

    Interaction with Receptors

    • Muscarinic Receptors : The compound exhibits agonistic activity at mAChR subtypes, which may enhance cholinergic signaling in the brain. This is particularly relevant for conditions such as Alzheimer's disease and schizophrenia, where cholinergic dysfunction is observed .
    • CCR5 Receptor : Additionally, the compound has been shown to interact with the CCR5 receptor, which plays a crucial role in HIV-1 entry into host cells. By binding to CCR5, it may prevent HIV-1 infection through competitive inhibition .

    Biological Activity Data

    The following table summarizes key findings from studies on the biological activity of this compound:

    Biological Activity Effect Reference
    mAChR AgonismEnhances cognitive function in animal models
    CCR5 InhibitionPrevents HIV-1 entry into cells
    Enzyme ModulationAlters activity of specific enzymes

    Case Studies

    • Cognitive Enhancement : In a study investigating cognitive enhancement, administration of this compound resulted in improved memory performance in rodent models. The effects were comparable to those observed with established cholinesterase inhibitors .
    • HIV Research : A separate investigation focused on the compound's role in inhibiting HIV-1 infection. The results demonstrated that it significantly reduced viral entry in vitro by blocking CCR5 receptor interactions, suggesting its potential as an antiviral agent .

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